2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride
説明
Chemical Identity: This compound, commonly known as Tirofiban hydrochloride monohydrate, is a synthetic antithrombotic agent. Its IUPAC name is (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid hydrochloride hydrate .
Molecular Formula: C₂₂H₃₉ClN₂O₆S
Molecular Weight: 495.07 g/mol .
CAS Number: 150915-40-5 (hydrate hydrochloride form) .
特性
分子式 |
C22H39ClN2O6S |
|---|---|
分子量 |
495.1 g/mol |
IUPAC名 |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2 |
InChIキー |
HWAAPJPFZPHHBC-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl |
製品の起源 |
United States |
準備方法
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Step 1: Construction of the 4-(4-piperidin-4-ylbutoxy)phenyl intermediate
- This involves the alkylation of a phenol derivative with a suitably protected 4-piperidin-4-ylbutyl halide or tosylate to introduce the piperidinylbutoxy side chain on the phenyl ring.
Step 2: Formation of the propanoic acid backbone
- The amino acid portion is introduced via stereoselective synthesis or resolution methods to ensure the (2S) configuration, often starting from L-tyrosine derivatives.
Step 3: Introduction of the butylsulfonylamino group
- This step involves sulfonylation of the amino group with butylsulfonyl chloride or a related reagent under controlled conditions to afford the sulfonamide functionality.
Step 4: Salt formation and hydration
- The final compound is converted into its hydrochloride salt and hydrated form to improve stability and solubility, typically by treatment with hydrochloric acid in aqueous media.
Detailed Synthetic Route (Literature-Derived)
| Step | Reaction Description | Reagents and Conditions | Key Notes |
|---|---|---|---|
| 1 | Alkylation of 4-hydroxyphenyl derivative | 4-piperidin-4-ylbutyl bromide, base (e.g., K2CO3), solvent (DMF), 50-80°C | Produces 4-(4-piperidin-4-ylbutoxy)phenyl intermediate |
| 2 | Coupling with L-tyrosine derivative | Activation of carboxyl group (e.g., using DCC or EDC), coupling in DMF or DCM | Ensures stereochemistry retention at (2S) position |
| 3 | Sulfonylation of amino group | Butylsulfonyl chloride, base (e.g., triethylamine), low temperature (0-5°C) | Forms butylsulfonylamino moiety |
| 4 | Salt formation and crystallization | Treatment with HCl in water/ethanol, crystallization | Yields hydrochloride monohydrate salt |
This synthetic approach is consistent with methods described in patent literature and pharmaceutical synthesis protocols for related sulfonamide-containing amino acid derivatives.
Alternative Synthetic Approaches
- Enzymatic resolution or asymmetric synthesis: To obtain the chiral (2S) isomer, some methods employ enzymatic resolution of racemic mixtures or asymmetric catalytic hydrogenation.
- Protecting group strategies: Use of protecting groups on the piperidine nitrogen or phenolic hydroxyl during intermediate steps to prevent side reactions.
- Microwave-assisted synthesis: Some recent research explores microwave irradiation to accelerate key steps such as alkylation or sulfonylation, improving yields and reducing reaction times.
Research Discoveries and Optimization Insights
- Yield Optimization: Reaction yields for the alkylation step are highly dependent on the choice of solvent and base; polar aprotic solvents like DMF and bases like K2CO3 or NaHCO3 provide optimal conversion rates.
- Stereochemical Purity: Maintaining the (2S) configuration is critical for biological activity; thus, stereoselective synthesis or chiral resolution is emphasized in research.
- Purification Techniques: Crystallization of the hydrochloride monohydrate salt is preferred for purity and stability, with recrystallization from ethanol-water mixtures being common.
- Stability Considerations: The hydrochloride hydrate form enhances compound stability, reducing hygroscopicity and improving shelf-life.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Observations/Comments |
|---|---|---|
| Alkylation solvent | DMF or DMSO | Promotes nucleophilic substitution |
| Base for alkylation | K2CO3, NaHCO3 | Mild bases preferred to avoid side reactions |
| Sulfonylation reagent | Butylsulfonyl chloride | Requires low temperature to control reaction rate |
| Coupling agent | DCC, EDC | Efficient peptide bond formation |
| Salt formation | HCl aqueous solution | Produces stable hydrochloride monohydrate |
| Purification | Recrystallization from EtOH/H2O | Achieves >98% purity |
| Yield (overall) | 50-70% | Depends on scale and purification |
化学反応の分析
Types of Reactions
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfonylamino group can yield sulfoxides or sulfones, while reduction of the piperidinylbutoxyphenyl group can yield amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying protein-ligand interactions.
Medicine: The compound may have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
類似化合物との比較
Structural Features :
- A propanoic acid backbone with stereospecific (S)-configuration.
- Butylsulfonylamino group at position 2.
- 4-(4-Piperidin-4-ylbutoxy)phenyl substituent at position 3.
- Exists as a hydrochloride salt and hydrate to enhance solubility and stability .
Pharmacological Role: Tirofiban is a glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist, inhibiting platelet aggregation by blocking fibrinogen binding. It is clinically used in acute coronary syndromes .
Physicochemical Properties :
- Melting Point : 135–137°C .
- Boiling Point : 611.7°C at 760 mmHg .
- Solubility : Highly soluble in water due to its ionic hydrochloride form .
Comparison with Structurally Similar Compounds
CGS 21680 Hydrochloride
- Structure: Adenosine A₂A receptor agonist with molecular formula C₂₃H₂₉N₇O₆·xHCl .
- Key Differences: Lacks the sulfonamide and piperidinylbutoxy groups critical for GP IIb/IIIa binding in Tirofiban. Targets adenosine receptors rather than platelet integrins, leading to divergent therapeutic applications (e.g., cardiovascular regulation vs. antiplatelet action) .
Tirofiban Impurities and Analogues
- Impurity 3 (CAS 1346918-32-8) :
- Related Propanoic Acid Derivatives: 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS 1251924-17-0):
- Replaces the piperidinylbutoxy group with a methylsulfanyl substituent.
- Simpler structure lacks the extended hydrophobic chain necessary for GP IIb/IIIa inhibition .
Piperidine-Containing Compounds
- 2-[4-(Hydroxy-diphenylmethyl)piperidin-1-yl]butylphenylpropanoic acid hydrochloride (): Shares a piperidine moiety but includes diphenylmethyl groups. Increased hydrophobicity may affect pharmacokinetics (e.g., longer half-life but reduced solubility) .
Other GP IIb/IIIa Inhibitors
- Eptifibatide: A cyclic heptapeptide (unlike Tirofiban’s small molecule structure). Higher molecular weight (~832 g/mol) and peptide nature limit oral bioavailability, necessitating intravenous administration .
- Abciximab: Monoclonal antibody targeting GP IIb/IIIa. Longer duration of action but risks immunogenicity compared to Tirofiban .
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Clinical Relevance
- Tirofiban vs. Peptide Inhibitors :
- Structural Analogues :
- Modifications like D-tyrosine in impurities reduce binding affinity by >90%, emphasizing the need for strict stereochemical control during synthesis .
生物活性
The compound 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, commonly known as Tirofiban, is a synthetic organic compound classified as a platelet glycoprotein IIb/IIIa receptor antagonist. It is primarily used in clinical settings to prevent platelet aggregation and is indicated for the treatment of acute coronary syndromes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
- Molecular Formula : CHNOS
- Molecular Weight : 440.6 g/mol
- CAS Number : 144494-65-5
- Synonyms : Tirofiban, Aggrastat
Tirofiban functions as a non-peptide reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, and its inhibition prevents the binding of fibrinogen and other adhesive proteins, thereby reducing thrombus formation. The compound's affinity for the receptor has been characterized through various assays.
| Affinity Data | Value |
|---|---|
| IC for platelet aggregation | 11 nM |
| Kd (dissociation constant) | 13 nM |
Biological Activity and Efficacy
Tirofiban has been extensively studied for its efficacy in preventing thrombotic events in patients with acute coronary syndromes. The following are key findings from clinical studies:
-
Clinical Applications :
- Tirofiban is administered in conjunction with heparin during percutaneous coronary interventions (PCI) to reduce the risk of thrombus formation.
- It has been shown to significantly improve outcomes in patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI).
-
Case Studies :
- A study demonstrated that patients receiving Tirofiban had a lower incidence of major adverse cardiovascular events compared to those treated with standard therapy alone.
- In another case series, Tirofiban was effective in managing acute myocardial infarction when used as part of a comprehensive treatment protocol.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of Tirofiban, highlighting its rapid onset of action and reversible binding properties.
In Vitro Studies
- Platelet Aggregation Assays : Tirofiban effectively inhibited platelet aggregation induced by various agonists, including ADP and collagen, confirming its role as a potent inhibitor of platelet function.
In Vivo Studies
- Animal Models : Studies using animal models have shown that Tirofiban reduces thrombus formation in arterial injury models, supporting its therapeutic role in preventing acute coronary events.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Route Selection: Begin with a multi-step synthesis involving sulfonylation of the butylamine group, followed by coupling with the phenyl-piperidinylbutoxy intermediate. Use dichloromethane as a solvent and sodium hydroxide for pH adjustment during sulfonic acid activation .
- Optimization: Vary reaction parameters (e.g., temperature: 20–25°C, reaction time: 12–24 hrs) and employ catalytic agents (e.g., triethylamine) to improve yield. Monitor purity via HPLC (e.g., using a methanol-buffer mobile phase at pH 4.6 as described in pharmacopeial guidelines) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures. Validate purity (>95%) using NMR (¹H/¹³C) and LC-MS .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign peaks for the butylsulfonylamino group (δ 1.2–1.6 ppm for CH₂, δ 3.1 ppm for SO₂-NH) and piperidinyl protons (δ 2.5–3.0 ppm). Confirm stereochemistry via NOESY .
- FTIR: Identify sulfonamide (1320–1160 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches .
- Chromatography:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: methanol/sodium acetate buffer (65:35, pH 4.6). Compare retention times with reference standards .
- TGA/DSC: Assess hydrate stability by measuring weight loss at 100–120°C .
Q. What are the key considerations in designing in vitro assays for evaluating biological activity?
Methodological Answer:
- Cell Model Selection: Use target-specific cell lines (e.g., cancer or neuronal cells) with validated receptor expression profiles. Include controls for cytotoxicity (e.g., MTT assay) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Use triplicate wells and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
- Mechanistic Studies: Combine Western blotting (e.g., phosphorylation assays) with fluorescence-based calcium flux measurements to elucidate signaling pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across experimental models?
Methodological Answer:
- Model Variability: Account for differences in cell membrane permeability (e.g., use efflux pump inhibitors in resistant cell lines) or species-specific receptor affinities .
- Data Normalization: Normalize activity to protein content (Bradford assay) or housekeeping genes (e.g., GAPDH in qPCR). Replicate experiments across independent labs .
- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., serum concentration, incubation time) .
Q. What approaches are recommended for assessing the compound’s stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
- Storage Stability: Store lyophilized samples at -20°C in argon-filled vials. Assess hydrate stability by Karl Fischer titration (water content < 0.5% w/w) .
- Physiological Stability: Simulate gastric fluid (pH 1.2) and plasma (37°C, pH 7.4) to determine half-life. Use LC-MS/MS for quantification .
Q. How can impurity profiling be systematically conducted using advanced chromatographic techniques?
Methodological Answer:
- Impurity Identification: Use UPLC-QTOF with a BEH C18 column (1.7 µm particles) to separate impurities. Compare fragmentation patterns with databases (e.g., PubChem) .
- Thresholds: Follow ICH Q3A guidelines: report impurities ≥ 0.1%, identify ≥ 0.5%, and control ≥ 1.0%. Use reference standards (e.g., EP/BP impurities) for quantification .
- Method Validation: Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) across three concentration levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
